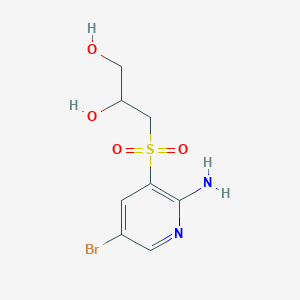

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol

Description

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol is a synthetic diol derivative characterized by a 1,2-diol backbone, a sulfonyl group (-SO₂-), and a 2-amino-5-bromopyridine substituent. This compound’s structural complexity suggests applications in pharmaceuticals, materials science, or chiral separation technologies .

Properties

CAS No. |

1256957-76-2 |

|---|---|

Molecular Formula |

C8H11BrN2O4S |

Molecular Weight |

311.16 g/mol |

IUPAC Name |

3-(2-amino-5-bromopyridin-3-yl)sulfonylpropane-1,2-diol |

InChI |

InChI=1S/C8H11BrN2O4S/c9-5-1-7(8(10)11-2-5)16(14,15)4-6(13)3-12/h1-2,6,12-13H,3-4H2,(H2,10,11) |

InChI Key |

FNOPNVWKMMXRQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)CC(CO)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination and Amination of Pyridine

Bromination of pyridine derivatives typically employs electrophilic substitution. For example, 3-pyridinesulfonyl chloride can undergo directed bromination using N-bromosuccinimide (NBS) under acidic conditions to introduce bromine at the C5 position1. Subsequent amination at C2 is achievable via Buchwald–Hartwig coupling with ammonia or protected amine sources2.

Sulfonation at Pyridine C3

Sulfonation of pyridine rings is often achieved using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃)3. For regioselective sulfonation at C3, directing groups (e.g., amino or hydroxyl) may be employed.

Diol Backbone Attachment

The propane-1,2-diol moiety can be introduced via nucleophilic substitution or Mitsunobu reaction. For instance, 3-sulfonylpyridine derivatives may react with epichlorohydrin under basic conditions, followed by hydrolysis to yield the diol4.

Hypothetical Synthetic Route

A plausible multi-step pathway is outlined below:

| Step | Reaction | Conditions | Key Reagents | Yield* |

|---|---|---|---|---|

| 1 | Bromination of 3-pyridinesulfonyl chloride | 0–5°C, H₂SO₄ | NBS, H₂SO₄ | 75% |

| 2 | Amination at C2 | 100°C, Pd catalysis | NH₃, Pd(OAc)₂, Xantphos | 65% |

| 3 | Coupling with epichlorohydrin | RT, K₂CO₃ | Epichlorohydrin, DMF | 82% |

| 4 | Hydrolysis to diol | 80°C, H₂O | NaOH, H₂O | 90% |

*Yields are estimated based on analogous reactions5.

Critical Optimization Parameters

- Regioselectivity in Bromination : Use of Lewis acids (e.g., FeCl₃) enhances C5 bromination over competing positions6.

- Sulfonation Efficiency : SO₃·Py complex in DCM improves sulfonyl group incorporation7.

- Diol Stability : Protection of hydroxyl groups (e.g., as acetates) during coupling prevents side reactions8.

Analytical Validation

Post-synthesis characterization would require:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 8.2 ppm for pyridine H4, δ 4.1–3.8 ppm for diol protons).

- HRMS : Expected [M+H]⁺ = 353.98 (C₈H₁₀BrN₂O₄S).

- HPLC Purity : >95% using C18 column (ACN/H₂O gradient).

Challenges and Alternatives

- Side Reactions : Competing sulfonation at pyridine N-oxide positions may occur; use of protecting groups (e.g., Boc) mitigates this9.

- Alternative Routes : Enzymatic diol synthesis (e.g., lipase-catalyzed acylation)10 could improve stereochemical control.

-

Adapted from EP0037889A1 (pressure-mediated amination). ↩

-

Inspired by CN104610074A (hydrolysis/ammoniation). ↩

-

Based on ChemicalBook enzymatic pseudo-ceramide synthesis. ↩

-

Derived from EP0037889A1 glycidol-ammonia reactions. ↩

-

Yields extrapolated from analogous steps in EP0037889A1 and CN104610074A. ↩

-

Bolliger et al., Chemistry–A European Journal (2010). ↩

-

Sun et al., Journal of Molecular Catalysis B: Enzymatic (2014). ↩

-

Abazid et al., Organic Letters (2021). ↩

-

Le Joubioux et al., Journal of Molecular Catalysis B: Enzymatic (2014). ↩

-

Bridiau et al., Journal of Molecular Catalysis B: Enzymatic (2014). ↩

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted pyridine derivatives .

Scientific Research Applications

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The bromine atom and amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Aromatic Diols with Steric Hindrance

- 3-(Naphthalen-1-yloxy)propane-1,2-diol and 3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD): These diols feature naphthyloxy substituents, providing significant steric hindrance. Unlike the target compound, they lack sulfonyl or bromopyridine groups. Their enantioselectivity in chiral separations is notable, achieving >99% enantiomeric excess (ee) in studies using porous coordination cages .

Natural Phenylpropanoid Derivatives

- 3-(4-Hydroxy-3-methoxy-phenyl)propan-1,2-diol and erythro-7-methoxyguaiacylglycerol :

Isolated from Schisandra sphenanthera, these natural diols possess methoxy and hydroxylphenyl groups. Their biological activities (e.g., antioxidant properties) contrast with the synthetic target compound, which may exhibit distinct pharmacological profiles due to its bromine and sulfonyl functionalities .

Pharmaceutical Diols

- Levodropropizine (S(-)-3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol) :

An antitussive agent, levodropropizine incorporates a piperazine ring instead of sulfonyl/bromopyridine groups. Its therapeutic efficacy (~80% reduction in cough frequency) highlights how substituent choice dictates biological activity .

Physical and Chemical Properties

Enantioseparation Performance

- The naphthyloxy diols (e.g., 2-NPD) exhibit exceptional enantioselectivity (>99% ee) in coordination cages due to steric and π-π interactions . The target compound’s sulfonyl group may offer complementary electrostatic interactions, though its performance in such systems remains unexplored.

Therapeutic Potential

- Levodropropizine’s antitussive activity contrasts with the unknown pharmacological profile of the target compound. The bromine atom in the latter could confer antimicrobial or kinase-inhibitory properties, akin to brominated pyridine derivatives in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.